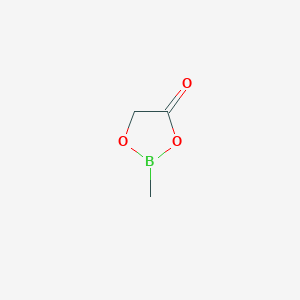![molecular formula C12H10N4O3 B14596173 5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide CAS No. 60524-35-8](/img/structure/B14596173.png)
5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is a chemical compound with the molecular formula C12H10N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural properties, which include a nitro group at the 5-position and a pyridinylmethyl group at the N-position of the carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- typically involves the nitration of 3-pyridinecarboxamide followed by the introduction of the pyridinylmethyl group. One common method includes the following steps:
Nitration: 3-Pyridinecarboxamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
N-Alkylation: The nitrated product is then subjected to N-alkylation using 4-pyridinemethanol or a similar reagent under basic conditions to attach the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products
Reduction: 3-Pyridinecarboxamide, 5-amino-N-(4-pyridinylmethyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Pyridinecarboxylic acid and 4-pyridinemethanol.
科学研究应用
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxamide: Lacks the nitro and pyridinylmethyl groups, resulting in different chemical and biological properties.
5-Nitro-3-pyridinecarboxamide: Contains the nitro group but lacks the pyridinylmethyl group, affecting its reactivity and applications.
N-(4-Pyridinylmethyl)-3-pyridinecarboxamide:
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is unique due to the combination of the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
属性
CAS 编号 |
60524-35-8 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
5-nitro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-6-9-1-3-13-4-2-9)10-5-11(16(18)19)8-14-7-10/h1-5,7-8H,6H2,(H,15,17) |
InChI 键 |
HOODJRSOHBDOSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



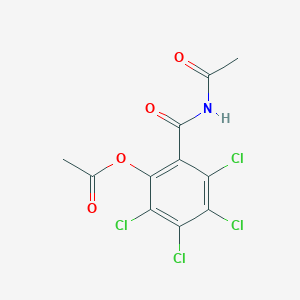

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
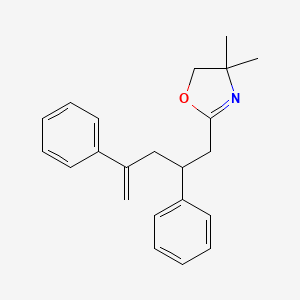
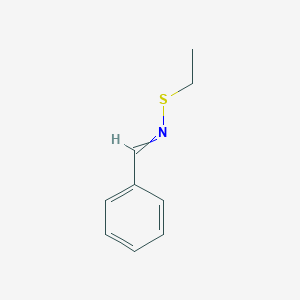
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

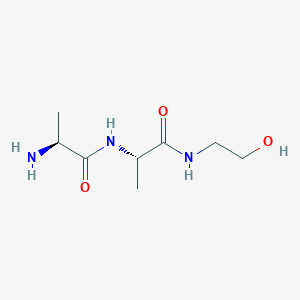
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
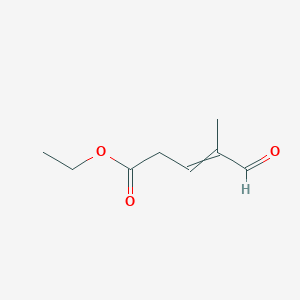
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
